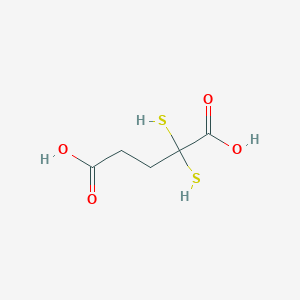
3-Cyclohexene-1-methanethiol, 1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanethiol, 1,4-dimethyl- is an organic compound with the molecular formula C10H18S It is a derivative of cyclohexene, characterized by the presence of a methanethiol group and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-methanethiol, 1,4-dimethyl- can be synthesized through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method includes the use of pinene from turpentine oil, which undergoes a reaction with 30% sulfuric acid to form hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Industrial Production Methods
Industrial production of 3-Cyclohexene-1-methanethiol, 1,4-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanethiol, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon.
Substitution: The methanethiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-Cyclohexene-1-methanethiol, 1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanethiol, 1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biochemical effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-methanethiol, α,α,4-trimethyl-: This compound has a similar structure but with an additional methyl group at the α position.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: This compound features an ethanol group instead of a methanethiol group.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: This compound has a carboxaldehyde group instead of a methanethiol group.
Uniqueness
3-Cyclohexene-1-methanethiol, 1,4-dimethyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61860-19-3 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
(1,4-dimethylcyclohex-3-en-1-yl)methanethiol |
InChI |
InChI=1S/C9H16S/c1-8-3-5-9(2,7-10)6-4-8/h3,10H,4-7H2,1-2H3 |
InChI Key |
IIRMGPNHMGUBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14560229.png)

![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)


![Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14560269.png)






